Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate
Overview
Description
Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound . The closest related compound, 5,6,7,8-tetrahydroquinoline, has a molecular formula of C9H11N and a molar mass of 133.194 .
Synthesis Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
The condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines; a mixture of tetrahydroquinolines and quinolines is formed from these condensation products on platinized -γ-aluminum oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a related compound, include various thermophysical properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, enthalpy, entropy, viscosity, thermal conductivity, and enthalpy of formation .Scientific Research Applications
Drug Development
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Many new therapeutic agents have been developed using the quinoline nucleus . Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate, as a quinoline derivative, could potentially be used in the development of new drugs.
Antimalarial Activity
Quinoline derivatives have been found to possess antimalarial activities . Therefore, Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate could potentially be explored for its antimalarial properties.
Anticancer Activity
Quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities, including anticancer activity . This suggests that Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate could potentially be used in cancer research.
Antibacterial Activity
Quinoline has been found to have antibacterial activities . As a derivative, Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate could potentially be used in the development of new antibacterial agents.
Antifungal Activity
Quinoline derivatives have been used in the synthesis and evaluation of antifungal properties . Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate could potentially be used in antifungal research.
Anti-inflammatory Activity
A quinoline derivative with strong anti-inflammatory activity was synthesized . This suggests that Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate could potentially be used in the development of new anti-inflammatory agents.
Safety and Hazards
Future Directions
Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity. They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications. Therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives, to which this compound belongs, are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
properties
IUPAC Name |
ethyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h7H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXDFGFPIDIOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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